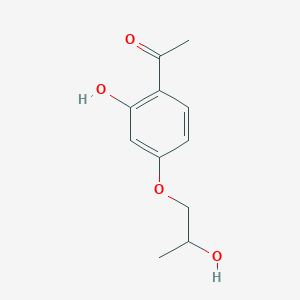
1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxypropoxy group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone typically involves the reaction of 2-hydroxy-4-(2-hydroxypropoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxypropoxy groups can form hydrogen bonds with target molecules, influencing their structure and function. The ethanone group can participate in various chemical reactions, altering the activity of enzymes and other proteins .
Comparison with Similar Compounds
1-(2-Hydroxy-4-(2-hydroxypropoxy)phenyl)ethanone can be compared with similar compounds such as:
- 2-(2-Hydroxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-Hydroxy-2-phenyl-1-(2-thienyl)ethanone
- 2-Hydroxy-2-phenyl-1-p-tolyl-ethanone
- 2-Chloro-1-(2-hydroxy-4-methoxy-phenyl)ethanone
- 2-Chloro-1-(4-hydroxy-phenyl)ethanone
These compounds share similar structural features but differ in the specific functional groups attached to the phenyl ring
Properties
CAS No. |
149454-57-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(2-hydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-15-9-3-4-10(8(2)13)11(14)5-9/h3-5,7,12,14H,6H2,1-2H3 |
InChI Key |
CDWQIZZNRUUWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)


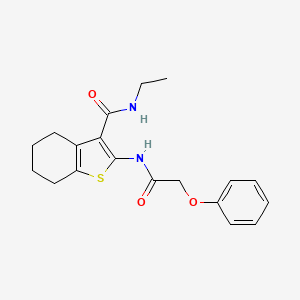
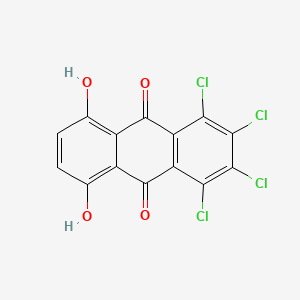
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
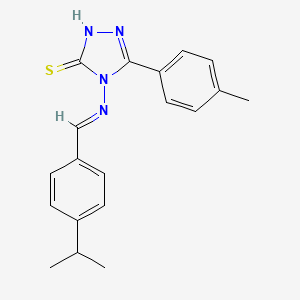

![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)

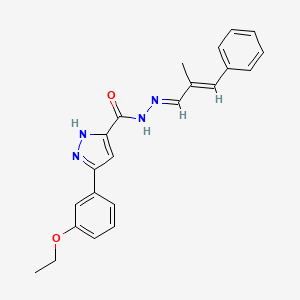
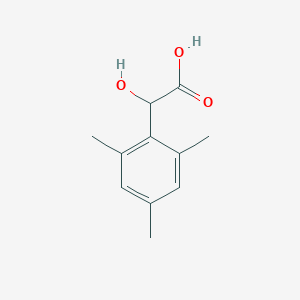
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)
